

In-Depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone

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Compound of Interest

Compound Name: 2-Bromo-3'-fluoro-5'-methylbenzophenone

Cat. No.: B1292350

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CAS Number: 951886-63-8

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3'-fluoro-5'-methylbenzophenone**, a halogenated benzophenone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in drug discovery based on the known biological activities of related compounds.

Chemical and Physical Properties

2-Bromo-3'-fluoro-5'-methylbenzophenone is a polysubstituted aromatic ketone. The presence of bromine and fluorine atoms, along with a methyl group, on the phenyl rings imparts specific physicochemical properties that are valuable in the design of bioactive molecules. The bromine atom, for instance, can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.^[1]

A summary of the available quantitative data for this compound is presented in the table below.

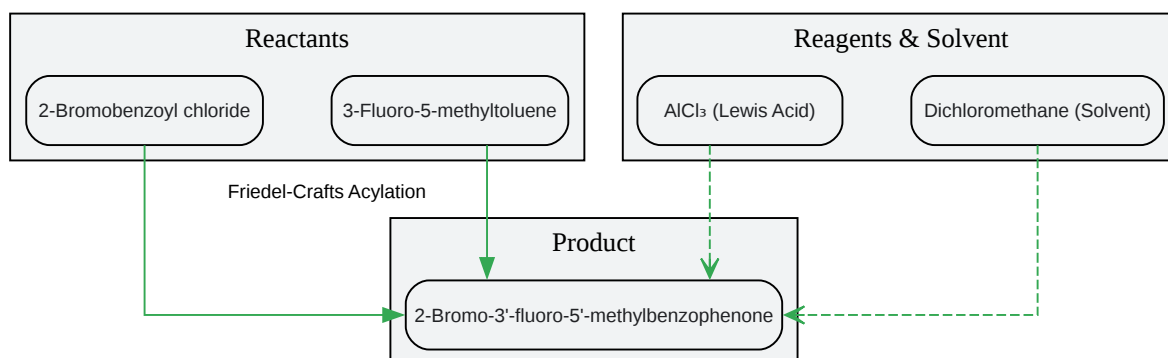
Property	Value	Source
CAS Number	951886-63-8	[2]
Molecular Formula	C ₁₄ H ₁₀ BrFO	Supplier Data
Molecular Weight	293.13 g/mol	[3]
Purity	Typically ≥97%	[3]

Note: Experimental data such as melting point, boiling point, and density for this specific compound are not readily available in published literature and would need to be determined empirically.

Synthesis and Purification: An Experimental Protocol

The synthesis of **2-Bromo-3'-fluoro-5'-methylbenzophenone** can be achieved via a Friedel-Crafts acylation reaction. This well-established method is widely used for the preparation of benzophenone derivatives.[4] The following protocol is a representative procedure based on standard organic synthesis methodologies.

Reaction Scheme:



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Figure 1: General workflow for the synthesis of **2-Bromo-3'-fluoro-5'-methylbenzophenone**.

Materials:

- 2-Bromobenzoyl chloride
- 3-Fluoro-5-methyltoluene (also known as 3-fluoro-5-methylanisole)
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- **Addition of Reactants:** Slowly add 2-bromobenzoyl chloride (1.0 equivalent) to the cooled suspension under a nitrogen atmosphere. To a separate dropping funnel, add a solution of 3-fluoro-5-methyltoluene (1.1 equivalents) in anhydrous dichloromethane.
- **Acylation Reaction:** Add the solution of 3-fluoro-5-methyltoluene dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

- **Work-up:** Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction and Washing:** Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **2-Bromo-3'-fluoro-5'-methylbenzophenone**.

Spectroscopic Characterization

While specific experimental spectra for **2-Bromo-3'-fluoro-5'-methylbenzophenone** are not widely published, the expected spectroscopic data can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methyl group protons should appear as a singlet further upfield (around 2.4 ppm).
- **^{13}C NMR:** The spectrum will display signals for the carbonyl carbon (around 195 ppm) and multiple signals in the aromatic region for the substituted phenyl carbons. The methyl carbon will appear at a higher field.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically in the range of $1650\text{-}1670\text{ cm}^{-1}$. Other bands corresponding to C-Br, C-F, and aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine atom.

Fragmentation patterns would likely involve cleavage at the carbonyl group.

Potential Applications in Drug Discovery

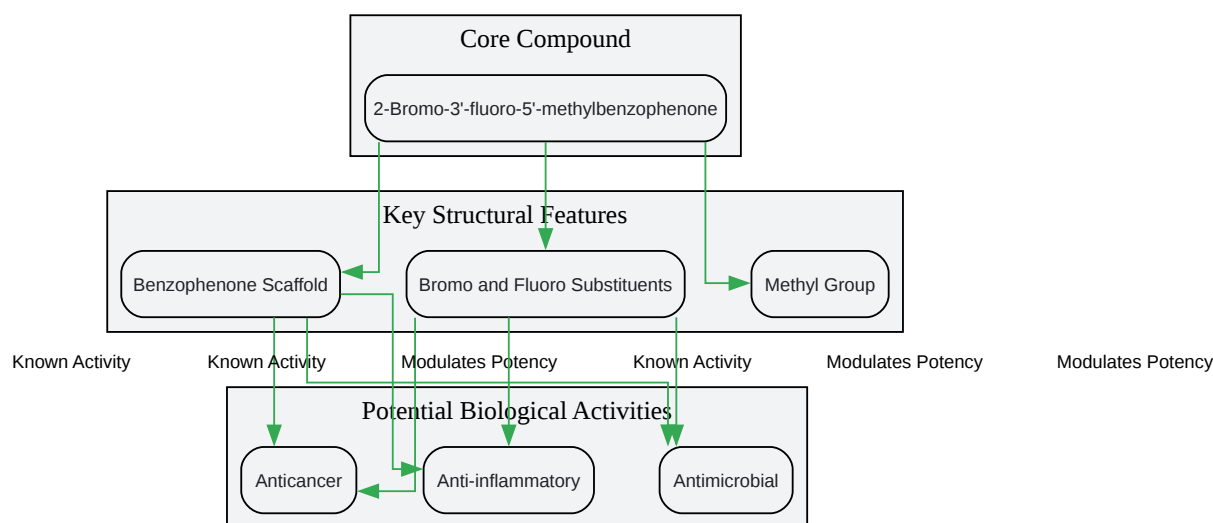
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.

[4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The introduction of halogen atoms, such as bromine and fluorine, can further modulate the pharmacological profile of these molecules.

Potential Therapeutic Areas:

- **Anticancer Agents:** Many halogenated benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The specific substitution pattern of **2-Bromo-3'-fluoro-5'-methylbenzophenone** could lead to novel interactions with anticancer targets.
- **Anti-inflammatory Agents:** Substituted benzophenones have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase.[4]
- **Antimicrobial Agents:** The benzophenone core is present in compounds with antifungal and antibacterial activities. The unique electronic properties conferred by the fluoro and bromo substituents may enhance its antimicrobial potency.

Logical Relationship for Drug Discovery Potential:



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Figure 2: Rationale for the drug discovery potential of **2-Bromo-3'-fluoro-5'-methylbenzophenone**.

Safety and Handling

As with any chemical compound, **2-Bromo-3'-fluoro-5'-methylbenzophenone** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-3'-fluoro-5'-methylbenzophenone is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. Its unique combination of a privileged benzophenone scaffold and strategic halogenation presents opportunities for the development of novel therapeutic agents. Further research is warranted to fully elucidate its

spectroscopic properties, optimize its synthesis, and explore its biological activity in various disease models.

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